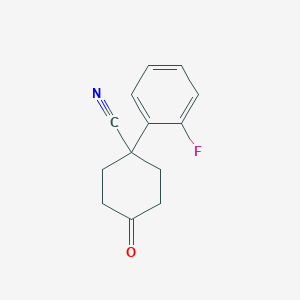

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIRWSUQYAHPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618631 | |

| Record name | 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179064-61-0 | |

| Record name | 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. Due to the limited availability of public experimental data for this specific ortho-substituted isomer, this document combines theoretical predictions, analysis of analogous compounds, and established synthetic methodologies to present a robust scientific profile.

Chemical Identity and Properties

This compound is a fluorinated aromatic compound with a cyclohexanone moiety. The presence of the fluorine atom and the cyano group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug development.

| Property | Value | Source |

| CAS Number | 179064-61-0 | [1][2] |

| Molecular Formula | C₁₃H₁₂FNO | [1][2] |

| Molecular Weight | 217.24 g/mol | [1][2] |

| IUPAC Name | This compound | Derived |

Proposed Synthesis Protocol

Experimental Protocol: Michael Addition of 2-Fluorophenylacetonitrile to Cyclohex-2-en-1-one

Objective: To synthesize this compound via a base-catalyzed Michael addition.

Reagents and Materials:

-

2-Fluorophenylacetonitrile

-

Cyclohex-2-en-1-one

-

Sodium ethoxide (or other suitable base, e.g., potassium tert-butoxide)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).

-

Addition of Nucleophile: 2-Fluorophenylacetonitrile (1.0 equivalent) is dissolved in anhydrous ethanol (20 mL) and added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the carbanion.

-

Michael Addition: Cyclohex-2-en-1-one (1.0 equivalent) is added dropwise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and a saturated aqueous ammonium chloride solution (50 mL).

-

Extraction and Drying: The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Data for Structure Elucidation

In the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.50 | m | 1H | Ar-H |

| 7.45 - 7.35 | m | 1H | Ar-H |

| 7.30 - 7.15 | m | 2H | Ar-H |

| 3.00 - 2.80 | m | 2H | Cyclohexane-H (adjacent to C=O) |

| 2.70 - 2.50 | m | 2H | Cyclohexane-H (adjacent to C=O) |

| 2.40 - 2.20 | m | 2H | Cyclohexane-H |

| 2.10 - 1.90 | m | 2H | Cyclohexane-H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of a ketone, a nitrile, and aromatic and aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| 208.0 | C=O |

| 161.0 (d, J ≈ 245 Hz) | C-F |

| 131.0 | Ar-C |

| 130.5 | Ar-C |

| 128.5 | Ar-C |

| 125.0 | Ar-C |

| 121.0 | CN |

| 116.0 (d, J ≈ 22 Hz) | Ar-C |

| 48.0 | Quaternary C |

| 40.0 | CH₂ (adjacent to C=O) |

| 35.0 | CH₂ |

IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the ketone and nitrile functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium | C≡N stretch |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

| ~1230 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 217 | Moderate | [M]⁺ |

| 190 | Low | [M - HCN]⁺ |

| 121 | High | [C₇H₄FN]⁺ |

| 95 | Moderate | [C₆H₅F]⁺ |

Diagrams and Workflows

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Structure Elucidation Logic

Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. Although experimental data for this specific isomer is not widely published, predictive models and data from analogous structures provide a strong foundation for its characterization. The proposed synthesis via Michael addition offers a reliable method for its preparation in a laboratory setting. This guide provides researchers and drug development professionals with the necessary theoretical and practical framework to work with this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one (CAS 179064-61-0)

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one, identified by the CAS number 179064-61-0. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one is a substituted cyclohexanone derivative. The presence of a cyano and a 2-fluorophenyl group at the 4-position of the cyclohexanone ring confers specific chemical reactivity and potential biological activity to the molecule.

Table 1: Physical and Chemical Properties of CAS 179064-61-0

| Property | Value | Source |

| CAS Number | 179064-61-0 | - |

| Molecular Formula | C₁₃H₁₂FNO | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 75-78 °C | [1] |

| Boiling Point | 380.4 ± 42.0 °C (Predicted) | - |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | - |

| Solubility | Good solubility in non-polar solvents such as diethyl ether and dimethylformamide; poor solubility in water. | [1] |

Synthesis and Experimental Protocols

As an organic synthesis intermediate, 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one is utilized in the preparation of various organic compounds, including potential drug candidates. A general method for its synthesis involves the reaction of a corresponding ketone with sodium cyanide and an oxychloride.[1]

Experimental Protocol: Synthesis of 4-Cyano-4-(p-fluorophenyl)cyclohexanone (Adapted from US Patent 4,460,604)

This synthesis is a multi-step process:

Part A: Preparation of Dimethyl 4-cyano-4-(p-fluorophenyl)pimelate

-

A mixture of p-fluorophenylacetonitrile, methyl acrylate, and a basic catalyst (e.g., Triton B in tert-butyl alcohol) is heated at reflux for several hours.

-

The resulting dialkyl 4-cyano-4-arylpimelate intermediate is recovered using conventional techniques such as solvent extraction and distillation.

Part B: Preparation of 2-Carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone

-

The dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid is dissolved in tetrahydrofuran.

-

Potassium tert-butoxide is added, and the reaction mixture is heated at reflux for approximately 4.5 hours.

-

After cooling and chilling, the reaction is quenched with aqueous acetic acid.

-

The organic layer is recovered, diluted with benzene, and washed successively with sodium bicarbonate solution, water, and brine.

-

The solvents are removed by evaporation under reduced pressure to yield the product as a gum.

Part C: Preparation of 4-Cyano-4-(p-fluorophenyl)cyclohexanone

-

A mixture of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone, glacial acetic acid, and 10% aqueous sulfuric acid is heated with stirring on a steam bath for 24 hours.

-

After cooling, the mixture is diluted with water and extracted with benzene.

-

The combined benzene extracts are washed successively with water, aqueous sodium bicarbonate, and brine.

-

The benzene is removed by evaporation under reduced pressure, and the solid residue is recrystallized from diethyl ether to afford the final product.

Diagram 1: Synthetic Workflow for 4-Cyano-4-arylcyclohexanones

Caption: A generalized synthetic pathway for 4-cyano-4-arylcyclohexanones.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one is not currently available in peer-reviewed literature. However, based on the known spectral characteristics of related cyclohexanone and fluorophenyl compounds, the following key signals can be predicted:

Table 2: Predicted Spectroscopic Data for CAS 179064-61-0

| Technique | Predicted Key Signals |

| ¹H NMR | Signals for the cyclohexyl protons, likely appearing as complex multiplets in the region of 2.0-3.5 ppm. Aromatic protons of the 2-fluorophenyl group would appear in the aromatic region (7.0-7.8 ppm), showing characteristic splitting patterns due to fluorine-proton coupling. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm). A signal for the cyano carbon (C≡N) around 120 ppm. Signals for the aromatic carbons of the 2-fluorophenyl group, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. Signals for the aliphatic carbons of the cyclohexyl ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. A sharp, medium-intensity band for the cyano (C≡N) stretch around 2240 cm⁻¹. C-F stretching vibrations in the region of 1100-1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.24 g/mol ). Fragmentation patterns would likely involve the loss of the cyano group, the fluorophenyl group, and cleavage of the cyclohexanone ring. |

Potential Biological Activity and Therapeutic Applications

While 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one itself has not been extensively studied for its biological activity, the broader class of 4-arylcyclohexanone derivatives has shown promise in various therapeutic areas. This compound is known to be an intermediate in the synthesis of pharmaceuticals, particularly analgesics and antiepileptic drugs.[1]

The 4-amino-4-arylcyclohexanone scaffold, which can be synthesized from 4-cyano-4-arylcyclohexanones, has been identified as a novel class of analgesics. Structure-activity relationship studies on these compounds have indicated that the nature and position of the substituent on the aromatic ring significantly influence their analgesic potency.

Diagram 2: Relationship of 4-Cyano-4-arylcyclohexanones to Bioactive Compounds

Caption: Synthetic relationship to potential therapeutic agents.

Safety Information

4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one may cause irritation to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, goggles, and a respirator.[1] In case of accidental contact or ingestion, immediate medical attention should be sought.[1] During storage and handling, it is important to avoid contact with oxidants and combustible materials and to keep it away from fire and high temperatures.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific or medical advice. The information provided is based on currently available data, which may be limited. All laboratory work should be conducted in accordance with established safety protocols.

References

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles and expected outcomes for the structural elucidation of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind experimental choices and data interpretation, this guide serves as a robust framework for the characterization of novel substituted cyclohexanone derivatives.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₃H₁₂FNO, Molecular Weight: 217.24 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry. Its rigid cyclohexanone core, combined with a polar nitrile and an electronically modified fluorophenyl group, makes it a versatile scaffold for building complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, ensuring that downstream biological data is reliable. This guide details the expected spectroscopic signature of the molecule, providing a benchmark for its synthesis and quality control.

The molecule possesses several key structural features that dictate its spectroscopic behavior:

-

A cyclohexanone ring , which exists in a dynamic chair conformation.

-

A quaternary carbon (C1) bonded to both the phenyl ring and the nitrile group, which will be a key landmark in the ¹³C NMR spectrum.

-

An ortho-substituted fluorophenyl ring , which induces characteristic splitting patterns in both ¹H and ¹³C NMR due to H-F and C-F spin-spin coupling.[1][2]

-

A nitrile group (C≡N) and a ketone group (C=O), both of which have distinct and easily identifiable infrared absorptions.

Figure 1: Structure of this compound.

Integrated Spectroscopic Workflow

A logical, multi-technique approach is essential for rigorous structural confirmation. The workflow begins with a low-resolution technique to confirm molecular weight (MS), moves to functional group identification (IR), and concludes with a high-resolution map of the carbon-hydrogen framework (NMR). Each step provides orthogonal data that, when combined, creates a self-validating system of evidence.

Caption: High-level workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

3.1. Self-Validating Experimental Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:1000 in 50:50 methanol:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive (ESI+)

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Internal Validation: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure mass accuracy is below 5 ppm.

3.2. Predicted Data and Interpretation

The primary goal of MS is to confirm the molecular weight. For C₁₃H₁₂FNO, the expected monoisotopic mass is 217.0903 Da.

| Ion Species | Predicted m/z | Rationale |

| [M+H]⁺ (Protonated) | 218.0981 | The most abundant ion expected in ESI+ with formic acid. |

| [M+Na]⁺ (Sodium Adduct) | 240.0800 | Often observed as a secondary adduct from glassware or solvent impurities. |

| [M-CN]⁺ | 191.1023 | Loss of the nitrile radical. |

| [M-CO-H]⁺ | 189.0867 | Characteristic loss of carbon monoxide from the cyclohexanone ring. |

| [C₇H₄FN]⁺ | 121.0350 | Fragment corresponding to the fluorobenzonitrile cation. |

The high-resolution mass measurement of the [M+H]⁺ ion is the most critical piece of data. A measured value within 5 ppm of the theoretical 218.0981 Da provides strong evidence for the elemental composition.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy Analysis

4.1. Self-Validating Experimental Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its speed and minimal sample preparation, requiring only a few milligrams of solid material.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is a mandatory step to subtract atmospheric CO₂ and H₂O signals.

-

Apply a small amount of the solid sample to the crystal and apply pressure to ensure good contact.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

-

Internal Validation: The presence of a sharp, intense carbonyl peak serves as an internal positive control for a successful measurement.

4.2. Predicted Data and Interpretation

IR spectroscopy is exceptionally powerful for identifying key functional groups. The spectrum is dominated by absorptions from the ketone and nitrile moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Peak Characteristics | Rationale |

| Aromatic C-H Stretch | 3100-3000 | Medium, sharp | Characteristic of sp² C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong, sharp | Symmetric and asymmetric stretching of CH₂ groups in the cyclohexane ring. |

| Nitrile (C≡N) Stretch | ~2235 | Medium-Sharp, diagnostic | The C≡N triple bond stretch is typically found in this region and is a key identifier.[3] |

| Ketone (C=O) Stretch | ~1715 | Strong, sharp, diagnostic | The carbonyl stretch in a six-membered ring ketone is one of the most intense peaks in the spectrum.[4] |

| Aromatic C=C Stretch | 1600-1450 | Medium, multiple bands | Vibrations of the phenyl ring skeleton. |

| Aryl-Fluorine (C-F) Stretch | 1250-1100 | Strong, sharp | The C-F bond stretch is a strong absorption, providing clear evidence of fluorination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

5.1. Self-Validating Experimental Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

-

Instrumentation: A 500 MHz (or higher) spectrometer is recommended to resolve the complex splitting patterns of the cyclohexane and aromatic protons.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16 scans.

-

Ensure the spectral width covers 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

The use of broadband proton decoupling simplifies the spectrum to singlets (or doublets for carbons coupled to fluorine), making interpretation easier.[5]

-

-

Internal Validation: The TMS signal must be a sharp singlet at exactly 0.00 ppm. The residual solvent peak (CDCl₃ at 7.26 ppm, or its carbon signal at 77.16 ppm) provides a secondary reference point.

5.2. Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum will be complex. The eight cyclohexane protons are all chemically and magnetically distinct (diastereotopic) and will appear as overlapping multiplets. The four aromatic protons will show patterns characteristic of a 1,2-disubstituted ring, further complicated by coupling to the ¹⁹F nucleus.

| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment & Rationale |

| H-Ar (4H) | 7.6 - 7.1 | m | J_HH ≈ 7-8, J_HF ≈ 5-9 | Aromatic protons. The ortho-fluorine substituent breaks the symmetry, leading to four distinct signals. Expect complex splitting from both H-H and H-F couplings. |

| H-2', H-6' (4H) | 3.0 - 2.6 | m | - | Protons alpha to the carbonyl group. They are deshielded by the C=O and will likely appear as two distinct multiplets. |

| H-3', H-5' (4H) | 2.4 - 2.0 | m | - | Protons beta to the carbonyl group. They are in a standard aliphatic environment and will appear as two complex, overlapping multiplets. |

5.3. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR is the most definitive technique for confirming the carbon skeleton. The presence of fluorine will cause carbons in the phenyl ring to appear as doublets due to C-F coupling. The magnitude of the coupling constant (J_CF) is distance-dependent and highly diagnostic.[6]

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | J_CF (Hz) | Assignment & Rationale |

| C=O | ~208 | s | - | Carbonyl carbon, typically found >200 ppm in cyclohexanones.[7] |

| C-F (Ar) | ~160 | d | ¹J_CF ≈ 250 | Aromatic carbon directly bonded to fluorine. Deshielded and exhibits a very large one-bond coupling constant.[8] |

| C-ipso (Ar) | ~135 | d | ²J_CF ≈ 20 | Quaternary aromatic carbon attached to the cyclohexane ring. |

| C-H (Ar) | 132 - 120 | d or s | ²⁻⁴J_CF ≈ 2-25 | The four aromatic CH carbons. Their shifts and C-F coupling constants confirm the substitution pattern. |

| C≡N | ~120 | s | - | Nitrile carbon, a sharp singlet in a characteristic region. |

| C-quat | ~45 | s | - | The sp³ quaternary carbon at the junction of the two rings. |

| C-2', C-6' | ~38 | s | - | Carbons alpha to the carbonyl group. |

| C-3', C-5' | ~30 | s | - | Carbons beta to the carbonyl group. |

Conclusion: An Integrated View

The structural elucidation of this compound is achieved not by a single spectrum, but by the confluence of evidence from multiple spectroscopic techniques.

-

MS confirms the elemental formula C₁₃H₁₂FNO with high precision.

-

IR provides immediate and unambiguous evidence for the key C=O, C≡N, and C-F functional groups.

-

NMR delivers the final, high-resolution proof. ¹³C NMR confirms the presence of all 13 unique carbons, with the large ¹J_CF splitting being definitive proof of the C-F bond. ¹H NMR confirms the number and environment of the protons, completing the structural puzzle.

Together, this predicted dataset forms a robust analytical benchmark. Any deviation from these expected values during experimental analysis would signal the presence of an impurity, an isomer, or an incorrect structure, thereby upholding the principles of scientific integrity in drug development.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexanecarbonitrile [webbook.nist.gov]

- 4. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. researchgate.net [researchgate.net]

Synthetic Pathway for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for the preparation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis for this specific ortho-substituted isomer, this guide presents a proposed multi-step pathway based on established and analogous chemical transformations. The synthesis proceeds via the alkylation of 2-fluorophenylacetonitrile followed by a subsequent oxidation step.

Proposed Synthesis Pathway

The proposed two-step synthesis for this compound is depicted below. The pathway commences with the dialkylation of 2-fluorophenylacetonitrile with 1,5-dibromopentane to form the cyclohexanecarbonitrile intermediate. This is followed by an oxidation reaction to introduce the ketone functionality at the 4-position of the cyclohexane ring.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on analogous reactions and may require optimization for the specific substrate.

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile

This procedure details the alkylation of 2-fluorophenylacetonitrile with 1,5-dibromopentane to form the cyclohexane ring.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 13.5 g | 0.1 |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 23.0 g | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 8.8 g | 0.22 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (8.8 g, 0.22 mol) in mineral oil.

-

The sodium hydride is washed with anhydrous diethyl ether (3 x 30 mL) to remove the mineral oil, and then suspended in anhydrous N,N-dimethylformamide (100 mL) under a nitrogen atmosphere.

-

A solution of 2-fluorophenylacetonitrile (13.5 g, 0.1 mol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 1 hour.

-

A solution of 1,5-dibromopentane (23.0 g, 0.1 mol) in anhydrous DMF (50 mL) is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

The mixture is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-fluorophenyl)cyclohexane-1-carbonitrile.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the intermediate from Step 1 to the final target compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile | C₁₃H₁₄FN | 203.26 | 20.3 g | 0.1 |

| Chromium Trioxide | CrO₃ | 99.99 | 20.0 g | 0.2 |

| Acetic Acid | CH₃COOH | 60.05 | 200 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

A solution of 1-(2-fluorophenyl)cyclohexane-1-carbonitrile (20.3 g, 0.1 mol) in glacial acetic acid (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

A solution of chromium trioxide (20.0 g, 0.2 mol) in a mixture of water (20 mL) and acetic acid (80 mL) is added dropwise to the stirred solution of the nitrile, maintaining the reaction temperature below 50 °C by external cooling.

-

After the addition is complete, the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is poured into ice-water (500 mL) and extracted with dichloromethane (3 x 150 mL).

-

The combined organic layers are washed with water, a saturated aqueous solution of sodium bicarbonate until neutral, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key properties of the compounds involved in the synthesis. The yield for the target molecule is an estimate based on similar reported reactions.

| Compound | Step | Starting Materials | Product | Expected Yield (%) | Molar Mass ( g/mol ) | Physical State |

| 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile | 1 | 2-Fluorophenylacetonitrile, 1,5-Dibromopentane | C₁₃H₁₄FN | 60-70 | 203.26 | Oil/Low-melting solid |

| This compound | 2 | 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile | C₁₃H₁₂FNO | 50-60 | 217.24 | Solid |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of the target compound is illustrated below.

Formation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the formation mechanism of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The primary synthetic route involves a multi-step process commencing with the alkylation of 2-fluorophenylacetonitrile, followed by an intramolecular cyclization, and subsequent hydrolysis and decarboxylation. This document outlines the underlying chemical principles, provides detailed experimental protocols, and presents relevant quantitative data. Visual diagrams of the reaction pathways are included to facilitate a comprehensive understanding of the synthetic process.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the development of novel therapeutics. Its structure, featuring a fluorinated aromatic ring and a functionalized cyclohexanone moiety, makes it a versatile precursor for a range of complex molecules. A thorough understanding of its formation is essential for process optimization, yield improvement, and the development of scalable synthetic routes in a drug development context.

Core Formation Mechanism

The most prevalent and efficient method for the synthesis of this compound involves a three-stage process:

-

Double Michael Addition: The synthesis initiates with a base-catalyzed double Michael addition of methyl acrylate to 2-fluorophenylacetonitrile.

-

Intramolecular Cyclization (Dieckmann Condensation): The resulting diester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The final step involves the acidic hydrolysis of the ester group followed by decarboxylation to yield the target molecule.

Stage 1: Double Michael Addition

The reaction is initiated by the deprotonation of the α-carbon of 2-fluorophenylacetonitrile by a strong base, typically a metal alkoxide like sodium methoxide or a hindered base such as Triton B (benzyltrimethylammonium hydroxide). This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the β-carbon of methyl acrylate in a Michael addition. This process is repeated, leading to the formation of dimethyl 4-cyano-4-(2-fluorophenyl)pimelate.

Stage 2: Intramolecular Cyclization (Dieckmann Condensation)

The diester formed in the previous stage undergoes an intramolecular cyclization in the presence of a strong base. This reaction, a Dieckmann condensation, results in the formation of a six-membered ring. The base abstracts a proton from the α-carbon of one of the ester groups, creating a nucleophilic enolate which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester, methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate.

Stage 3: Hydrolysis and Decarboxylation

The final stage involves the hydrolysis of the methyl ester and the subsequent decarboxylation of the resulting β-keto acid. This is typically achieved by heating the cyclic β-keto ester in an acidic aqueous solution, such as a mixture of acetic acid and sulfuric acid. The acidic conditions promote the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is unstable and readily loses carbon dioxide upon heating to afford the final product, this compound.

Experimental Protocols

The following protocols are representative of the synthesis of 4-aryl-4-cyanocyclohexanones and can be adapted for the specific synthesis of the 2-fluoro derivative.

Synthesis of Dimethyl 4-cyano-4-(2-fluorophenyl)pimelate

-

To a stirred solution of 2-fluorophenylacetonitrile (1.0 eq) in tert-butanol, add a catalytic amount of a 40% methanolic solution of Triton B.

-

Heat the mixture to reflux.

-

Slowly add methyl acrylate (2.2 eq) to the reaction mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate

-

To a suspension of sodium hydride (1.1 eq) in a dry, inert solvent such as toluene, add a solution of dimethyl 4-cyano-4-(2-fluorophenyl)pimelate (1.0 eq) dropwise at room temperature under an inert atmosphere.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or GC.

-

Cool the reaction mixture in an ice bath and cautiously quench with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Synthesis of this compound

-

Prepare a mixture of acetic acid and 10% aqueous sulfuric acid (e.g., in a 2:1 v/v ratio).

-

Add the crude methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate to the acidic mixture.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the decarboxylation can be monitored by observing the evolution of CO2.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| 2-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | - | Liquid |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | - | Liquid |

| Dimethyl 4-cyano-4-(2-fluorophenyl)pimelate | C₁₇H₂₀FNO₄ | 337.34 | 70-85% | Oil |

| Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate | C₁₆H₁₆FNO₃ | 291.30 | 80-90% | Solid |

| This compound | C₁₃H₁₂FNO | 217.24 | 75-85% | Solid |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall synthetic pathway for this compound.

Caption: A generalized experimental workflow for the synthesis.

In-Depth Technical Guide to the Potential Biological Activity of Fluorophenyl Cyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexanone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. The introduction of a fluorophenyl moiety to this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting derivatives, leading to enhanced biological activity and therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on fluorophenyl cyclohexanone derivatives, focusing on their synthesis, potential biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Synthesis of Fluorophenyl Cyclohexanone Derivatives

The synthesis of fluorophenyl cyclohexanone derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach is the Grignard reaction, followed by a series of subsequent reactions.

A representative synthetic scheme involves the reaction of a fluorobenzonitrile with a suitable Grignard reagent, followed by bromination to yield an α-bromoketone. This intermediate can then be reacted with an amine, such as methylamine, to form an α-hydroxy amine. Subsequent thermal rearrangement can lead to the expansion of a cyclopentanol ring to the desired cyclohexanone structure.[1]

General Synthetic Workflow:

Caption: General synthesis of 2-(fluorophenyl)-2-(methylamino)-cyclohexanone.

Another key synthetic route is the reaction of 2-chlorocyclohexanone with a Grignard reagent derived from p-fluorobromobenzene.[2] This reaction is typically carried out in a mixture of ether and benzene, followed by distillation and recrystallization to yield 2-(p-fluorophenyl)-cyclohexanone.[2]

Potential Biological Activities

Fluorophenyl cyclohexanone derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.

Anticonvulsant Activity

Several cyclohexanone derivatives have been investigated for their anticonvulsant properties. Studies suggest that these compounds may exert their effects through modulation of the GABAergic system.[3][4][5] The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[5] Perturbations in this balance can lead to seizures.[5]

Some cyclohexanone derivatives have been shown to act at the picrotoxin receptor, which is a site within the GABAA receptor-chloride ionophore complex.[3] By interacting with this receptor, these compounds can either enhance or reduce neuronal activity, leading to anticonvulsant or convulsant effects, respectively.[3]

Experimental Protocols for Anticonvulsant Screening:

The anticonvulsant activity of these derivatives is typically evaluated using well-established animal models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.[6][7][8][9]

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the animal (typically a mouse or rat) via corneal or ear electrodes, inducing a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[7][9]

-

Pentylenetetrazole (PTZ) Test: This test is a model for absence seizures (petit mal). PTZ, a GABA receptor antagonist, is administered to the animal, inducing clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[8]

Logical Workflow for Anticonvulsant Evaluation:

Caption: Workflow for evaluating the anticonvulsant activity of fluorophenyl cyclohexanone derivatives.

Quantitative Data on Anticonvulsant Activity:

| Compound | Test Model | Animal | ED50 (mg/kg) | Reference |

| (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride | MES | Mice | 30 | [10] |

Note: Data for specific fluorophenyl cyclohexanone derivatives is limited in the provided search results. The table above shows data for a related derivative to illustrate the type of data generated.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorophenyl cyclohexanone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Experimental Protocols for Antimicrobial Screening:

The antimicrobial efficacy of these compounds is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12][13]

-

Broth Microdilution Method: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.[12][13] After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[12]

Quantitative Data on Antimicrobial Activity:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Novel benzosiloxaborole No37 | Staphylococcus aureus ATCC 29213 | 3.12 | [14] |

| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.25 | [14] |

| Linezolid | Staphylococcus aureus ATCC 29213 | 2 | [14] |

Note: The table presents MIC values for various compounds against S. aureus to exemplify the data format. Specific MIC data for fluorophenyl cyclohexanone derivatives was not available in the provided search results.

Anticancer Activity

Fluorophenyl cyclohexanone derivatives have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocols for Anticancer Screening:

The cytotoxic effects of these derivatives on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15] The concentration of the compound that inhibits cell growth by 50% is determined as the IC50 value.[15]

Signaling Pathways in Anticancer Activity:

The anticancer activity of some cyclohexanone derivatives is associated with the induction of apoptosis.[16] Apoptosis is a complex process regulated by a network of signaling pathways. One of the key pathways involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[17]

The intrinsic apoptosis pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[18] The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[18][19]

Apoptosis Signaling Pathway:

Caption: Intrinsic apoptosis pathway potentially modulated by fluorophenyl cyclohexanone derivatives.

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Complex 1 | A-549 (Lung Carcinoma) | 5.94 ± 0.58 | [20] |

| Cisplatin | A-549 (Lung Carcinoma) | 25.01 ± 2.29 | [20] |

| Compound 7d | EGFR | 70.3 (nM) | [20] |

| Compound 7f | EGFR | 59.24 (nM) | [20] |

| Tamoxifen | EGFR | 69.1 (nM) | [20] |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole | PaCa-2 | 85.7 (µg/ml) | [16] |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole | A375 | 98.6 (µg/ml) | [16] |

Note: The table includes IC50 values for various compounds, including some with fluorophenyl moieties, to illustrate the data format.

Conclusion and Future Directions

Fluorophenyl cyclohexanone derivatives represent a promising class of compounds with diverse biological activities. The available data suggests their potential as lead structures for the development of new anticonvulsant, antimicrobial, and anticancer agents. However, further research is warranted to fully elucidate their therapeutic potential.

Future studies should focus on:

-

Synthesis and screening of a wider range of derivatives: To establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies: To precisely define the molecular targets and signaling pathways involved in their biological effects.

-

Pharmacokinetic and toxicological profiling: To assess their drug-likeness and safety profiles.

-

In vivo efficacy studies: To validate the in vitro findings in relevant animal models of disease.

By addressing these key areas, the scientific community can pave the way for the development of novel and effective therapeutics based on the fluorophenyl cyclohexanone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 3. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 10. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revive.gardp.org [revive.gardp.org]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acta.tums.ac.ir [acta.tums.ac.ir]

- 17. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Literature Review: 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and its Structural Isomer

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This review was intended to provide an in-depth technical guide on the synthesis, properties, and applications of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Important Note on Data Availability: Despite a comprehensive search of scientific databases and patent literature, no detailed experimental or application-oriented information is publicly available for this compound (CAS RN: 179064-61-0). Its existence is confirmed through chemical supplier listings, but data regarding its synthesis, chemical reactions, biological activity, and pharmacology are absent from the current body of scientific literature.

Alternative Focus: The Structural Isomer 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: In light of the data gap for the ortho-fluoro isomer, this guide will focus on its extensively documented structural isomer, 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (CAS RN: 56326-98-8). This para-fluoro isomer shares the same molecular formula and weight but differs in the position of the fluorine atom on the phenyl ring. It is a known intermediate in the synthesis of various compounds and is also recognized as an impurity in the production of the antihistamine Levocabastine.[1][2][3][4] This review will detail its synthesis, properties, and documented applications, providing valuable insights for researchers working with related molecular scaffolds.

Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

A summary of the key physicochemical properties for the para-isomer is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 56326-98-8 | [1][5] |

| Molecular Formula | C₁₃H₁₂FNO | [1][5] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | White powder | [6] |

| Melting Point | 91-94 °C | [7] |

| Boiling Point (Predicted) | 373.6 ± 42.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [7] |

| Flash Point (Predicted) | 179.8 °C | [7] |

| Synonyms | 4-Cyano-4-(4-fluorophenyl)cyclohexanone, Levocabastine EP Impurity H | [4][5] |

Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

A detailed, multi-step synthesis for 4-Cyano-4-(p-fluorophenyl)cyclohexanone has been described in the patent literature. The process begins with the alkylation of p-fluorophenylacetonitrile followed by a Dieckmann condensation to form the cyclohexanone ring, and subsequent decarboxylation.[8]

Experimental Protocol:

Part A: Synthesis of the Dimethyl Ester of 4-Cyano-4-(p-fluorophenyl)pimelic Acid [8]

-

A solution of 4-(p-fluorophenyl)acetonitrile (54.06 g, 0.4 mole) and dimethyl pimelate (82.8 g, 0.44 mole) in 400 ml of tert-butyl alcohol is prepared.

-

The solution is heated to reflux, and 100 ml of 40% methanolic tetramethylammonium hydroxide is rapidly added.

-

The mixture is maintained at reflux for four hours.

-

After cooling, the reaction mixture is diluted with 300 ml of water and 100 ml of benzene.

-

The aqueous phase is separated and discarded. The organic phase is washed sequentially with 2.5 N hydrochloric acid, water, and brine.

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is distilled under reduced pressure (initially 40 mmHg, finally 0.25 mmHg) to remove low-boiling by-products, yielding the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid as an oil (B.P. 179-181 °C). The reported yield is 72%.

Part B: Synthesis of 2-Carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone [8]

-

To a solution of the dimethyl ester from Part A (42.71 g, 0.139 mole) in 900 ml of tetrahydrofuran, potassium tert-butoxide (31.3 g, 0.28 mole) is added.

-

The reaction mixture is heated at reflux for 4.5 hours.

-

After cooling and chilling in an ice bath, 225 ml of 2.5 N aqueous acetic acid is added.

-

The organic layer is recovered and diluted with 750 ml of benzene.

-

The benzene:tetrahydrofuran solution is washed successively with sodium bicarbonate, water, and brine.

-

The solvents are removed by evaporation under reduced pressure to yield 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone as a gum. The reported yield is 93%.

Part C: Synthesis of 4-Cyano-4-(p-fluorophenyl)cyclohexanone [8]

-

A reaction mixture of the carbomethoxy intermediate from Part B (33.9 g, 0.123 mole), 225 ml of glacial acetic acid, 75 ml of concentrated hydrochloric acid, and 150 ml of water is heated at reflux for four hours.

-

The mixture is cooled and diluted with 1500 ml of water, then chilled.

-

The aqueous mixture is extracted three times with 250 ml portions of benzene.

-

The combined benzene extracts are washed with water, sodium bicarbonate solution, and finally with brine.

-

The solvent is removed by evaporation under reduced pressure, and the residue is recrystallized from a mixture of technical hexane and benzene.

-

This yields 4-Cyano-4-(p-fluorophenyl)cyclohexanone with a melting point of 91-94 °C. The reported yield is 76%.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. CAS 56326-98-8: 1-(4-Fluorophenyl)-4-oxocyclohexanecarboni… [cymitquimica.com]

- 6. 4-Cyano-4-(4-fluorophenyl)cyclohexanone [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]

An In-depth Technical Guide to BAY 41-2272: A Novel Soluble Guanylate Cyclase Stimulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of BAY 41-2272, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). While the initially provided CAS number 179064-61-0 is incorrectly associated with this compound in some commercial listings, the correct CAS number for BAY 41-2272 is 256376-24-6. This document will delve into the pivotal preclinical studies that have elucidated its therapeutic potential, particularly in cardiovascular diseases. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction and Discovery

BAY 41-2272, chemically known as 5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine, emerged from a high-throughput screening of large chemical libraries aimed at identifying compounds that could directly stimulate sGC.[1] This initiative was driven by the therapeutic potential of enhancing the NO-sGC-cGMP signaling pathway, which plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation.[2] Developed by Bayer, BAY 41-2272 was identified as a member of a novel class of pyrazolopyridine compounds that act as allosteric modulators of sGC, stimulating the enzyme in a manner independent of, but synergistic with, nitric oxide.[2]

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary molecular target of BAY 41-2272 is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling cascade.[3] sGC is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, activating downstream protein kinases and ion channels to elicit a range of physiological responses.

BAY 41-2272 stimulates sGC through a unique, NO-independent mechanism.[3] It binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety, inducing a conformational change that enhances its catalytic activity.[3] This direct stimulation leads to increased intracellular cGMP levels. Furthermore, BAY 41-2272 exhibits a synergistic effect with NO, meaning it significantly potentiates the sGC activation induced by endogenous or exogenous NO.[2] This dual action makes it a particularly effective therapeutic agent in conditions characterized by impaired NO bioavailability.

dot

Caption: Mechanism of sGC activation by NO and BAY 41-2272.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various in vitro and in vivo preclinical studies of BAY 41-2272.

Table 1: In Vitro Efficacy of BAY 41-2272

| Parameter | Species/System | Value | Reference |

| IC50 (Platelet Aggregation) | Human | 36 nM | [3] |

| IC50 (Phenylephrine-induced contractions) | Rabbit Aorta | 0.30 µM | [3] |

| EC50 (Relaxation of corpora cavernosa) | Human | 489.1 nM | [4] |

| EC50 (Relaxation of corpora cavernosa) | Rabbit | 406.3 nM | [4] |

Table 2: In Vivo Hemodynamic Effects of BAY 41-2272 in a Canine Model of Congestive Heart Failure

| Parameter | Treatment (10 µg/kg/min) | Change from Baseline | p-value | Reference |

| Mean Arterial Pressure | BAY 41-2272 | ↓ 19 mm Hg | <0.05 | [5][6] |

| Pulmonary Artery Pressure | BAY 41-2272 | ↓ 4 mm Hg | <0.05 | [5][6] |

| Pulmonary Capillary Wedge Pressure | BAY 41-2272 | ↓ 5 mm Hg | <0.05 | [5][6] |

| Cardiac Output | BAY 41-2272 | ↑ 0.2 L/min | <0.05 | [5][6] |

| Renal Blood Flow | BAY 41-2272 | ↑ 31 mL/min | <0.05 | [5][6] |

Key Experimental Protocols

In Vitro Vasorelaxation Studies

Objective: To determine the vasodilatory potency of BAY 41-2272.

Methodology:

-

Tissue Preparation: Rings of rabbit aorta are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction: Aortic rings are pre-contracted with a submaximal concentration of phenylephrine.

-

Treatment: Cumulative concentrations of BAY 41-2272 are added to the organ baths.

-

Measurement: Changes in isometric tension are recorded using a force transducer.

-

Data Analysis: Concentration-response curves are constructed, and the IC50 value (the concentration of BAY 41-2272 that causes 50% of the maximal relaxation) is calculated.

In Vivo Hemodynamic Studies in a Canine Model of Congestive Heart Failure

Objective: To assess the cardiorenal effects of BAY 41-2272 in a large animal model of heart failure.

Methodology:

-

Model Induction: Congestive heart failure is induced in dogs by rapid ventricular pacing for 10 days.[5]

-

Instrumentation: Animals are anesthetized, and catheters are placed to measure mean arterial pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output. Renal blood flow is also monitored.

-

Baseline Measurements: Baseline hemodynamic and renal parameters are recorded.

-

Drug Administration: BAY 41-2272 is administered intravenously at escalating doses.

-

Data Collection: Hemodynamic and renal parameters are continuously monitored and recorded at each dose level.

-

Humoral Analysis: Blood samples are collected to measure plasma renin activity, angiotensin II, and aldosterone levels.[5][6]

dot

Caption: Workflow for key preclinical experiments.

Therapeutic Potential and Future Directions

The preclinical data for BAY 41-2272 have demonstrated its potential as a therapeutic agent for a variety of cardiovascular disorders. Its ability to induce vasodilation and inhibit platelet aggregation suggests applications in hypertension, heart failure, and thrombosis.[5][7] The development of BAY 41-2272 and similar sGC stimulators, such as Riociguat (BAY 63-2521), which is structurally related, has paved the way for a new class of drugs for pulmonary hypertension.[1][7]

Future research should continue to explore the full therapeutic utility of BAY 41-2272 and other sGC stimulators. This includes further investigation into their effects on cardiac remodeling, renal function, and inflammatory processes.[7][8] Clinical trials are essential to establish the safety and efficacy of these compounds in human populations. The unique mechanism of action of BAY 41-2272, which is independent of but synergistic with NO, offers a promising therapeutic strategy, particularly in patient populations with endothelial dysfunction and impaired NO production.

Conclusion

BAY 41-2272 is a pioneering molecule in the class of soluble guanylate cyclase stimulators. Its discovery has significantly advanced our understanding of the NO-sGC-cGMP signaling pathway and has opened new avenues for the treatment of cardiovascular diseases. The comprehensive preclinical data underscore its potent vasodilatory and anti-platelet effects. While the initial CAS number provided was inaccurate, the extensive research associated with BAY 41-2272 (CAS 256376-24-6) provides a solid foundation for its continued investigation and potential clinical application. This technical guide serves as a valuable resource for researchers and drug development professionals interested in this promising therapeutic agent.

References

- 1. 4-Cyano-4-(4-fluorophenyl)cyclohexanone [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. BAY 41-2272 | CAS 256376-24-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chemical Product Catalog _Letter C_Page 1714_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. 179064-61-0|1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile|BLD Pharm [bldpharm.com]

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and potential applications, with a focus on its relevance to pharmaceutical research and development. Due to the limited availability of detailed experimental data for the ortho-fluoro isomer, this guide also includes comparative information and a representative experimental protocol for the closely related and more extensively documented para-fluoro isomer, 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Chemical Identity and Synonyms

The primary compound of interest is this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(2-fluorophenyl)-4-oxocyclohexanecarbonitrile, 4-Cyano-4-(2-fluorophenyl)cyclohexan-1-one |

| CAS Number | 179064-61-0 |

| Molecular Formula | C₁₃H₁₂FNO |

| InChI Code | 1S/C13H12FNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 |

| InChI Key | SLIRWSUQYAHPHU-UHFFFAOYSA-N |

Physicochemical Properties

The known physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 217.24 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Approx. 75-78 °C | [2] |

| Purity | 90% | [1] |

Synthesis and Experimental Protocols

A common and well-documented approach for the synthesis of related 4-cyano-4-arylcyclohexanones involves a multi-step sequence starting from an arylacetonitrile.[3]

Representative Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

The following protocol for the synthesis of the para-fluoro isomer is provided as a representative example. This method involves a decarboxylation and hydrolysis of a precursor ester.

Reaction:

A mixture of 33.9 g (0.123 mole) of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate in 900 ml of acetic acid and 450 ml of 10% sulfuric acid is stirred mechanically.[2]

Note: This is a representative protocol for a related isomer and may require optimization for the synthesis of the 2-fluoro analog.

General Synthetic Workflow

A plausible synthetic route for 1-aryl-4-oxocyclohexanecarbonitriles, based on established chemical transformations, is outlined below.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorophenyl and cyanocyclohexanone moieties makes it a versatile building block.

Potential applications include the synthesis of:

-

Analgesics: The core structure is related to known classes of analgesic compounds.[2]

-

Antiepileptic Drugs: It serves as a precursor for compounds with potential antiepileptic activity.[2]

-

Heterocyclic Compounds: The ketone and nitrile functionalities allow for the construction of various heterocyclic ring systems.[2]

Safety Information

It is important to handle this compound with appropriate safety precautions.

Table 3: Hazard Codes

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Source: Sigma-Aldrich[1]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the discovery and development of new therapeutic agents. While detailed experimental and spectroscopic data for this specific isomer are limited in the public domain, the information available for related compounds provides a strong basis for its synthesis and further investigation. Researchers working with this compound should exercise appropriate safety measures due to its potential hazards.

References

In-Depth Technical Guide: Solubility of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a fluorinated cyclohexane derivative, is a compound of interest in medicinal chemistry and drug development. Its structural features, including the fluorophenyl group and the cyanocyclohexanone core, make it a valuable intermediate in the synthesis of various biologically active molecules, including potential analgesic and antiepileptic drugs, as well as complex heterocyclic systems. The solubility of this compound in organic solvents is a critical parameter that influences its handling, purification, reaction kinetics, and formulation. This technical guide provides an overview of the available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for its potential synthetic applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 179064-61-0 | - |

| Molecular Formula | C₁₃H₁₂FNO | - |

| Molecular Weight | 217.24 g/mol | - |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 75-78 °C | [1] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information suggests a clear trend based on solvent polarity.

Qualitative Solubility:

-

Good Solubility: The compound exhibits good solubility in non-polar organic solvents.[1] Specific examples include:

-

Poor Solubility: The compound has poor solubility in polar solvents like water.[1]

Solubility Data of a Structurally Related Compound:

To provide a point of reference, the solubility of the non-fluorinated analog, 4-Cyano-4-phenylcyclohexanone, is presented below. It is important to note that the presence of the fluorine atom in the target compound can influence its solubility profile due to changes in polarity and intermolecular interactions.

| Compound | Solvent | Solubility |

| 4-Cyano-4-phenylcyclohexanone | Benzene | Soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, toluene). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. If using filtration, ensure the filter membrane does not adsorb the solute.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation and quantification. A calibration curve prepared with known concentrations of the compound is used for accurate measurement.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve (Beer-Lambert Law).

-

Logical Workflow: Synthesis of Heterocyclic Compounds

This compound serves as a key building block in the synthesis of more complex heterocyclic structures, which are often pursued as potential therapeutic agents. The following diagram illustrates a logical workflow for a multi-component reaction to synthesize a pyranopyrimidine derivative, a class of compounds with diverse biological activities.

Caption: Logical workflow for the synthesis of a pyranopyrimidine derivative.

Conclusion